Anlotinib is a novel small molecule multi-target tyrosine kinase inhibitor (TKI) independently developed in China. [, , ] It functions as an oral anti-angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs). [] Additionally, Anlotinib exhibits inhibitory effects on platelet-derived growth factor receptors (PDGFR), fibroblast growth factor receptors (FGFR), and stem cell factor receptor c-Kit. [, , ] These targets are implicated in tumor angiogenesis, proliferation, and metastasis. [, , ]
Anlotinib is a novel small molecule that has gained attention for its potential as an anti-cancer agent, particularly in the treatment of various solid tumors. It is classified as a multi-targeted tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptor 2, among other receptors involved in tumor angiogenesis and growth. Anlotinib has shown promise in clinical trials, demonstrating efficacy against lung cancer and other malignancies.
Anlotinib was developed by Chiatai Tianqing Pharmaceutical Group Co., Ltd. It is classified under the category of anti-angiogenic agents due to its ability to inhibit the formation of new blood vessels that supply tumors. This compound is particularly notable for its action against the vascular endothelial growth factor receptor, which plays a crucial role in tumor vascularization.
The synthesis of Anlotinib involves several steps, typically starting from simpler organic compounds. The detailed synthetic pathway has not been fully disclosed in public literature but generally includes the following methods:
The molecular structure of Anlotinib can be represented by its chemical formula, C_22H_23N_5O_2S. The compound features multiple functional groups that contribute to its biological activity:
Anlotinib undergoes various chemical reactions during its mechanism of action:
Technical details on the kinetics of these reactions can be evaluated through studies involving enzyme assays and binding affinity measurements.
Anlotinib exerts its anti-cancer effects primarily through the inhibition of multiple tyrosine kinases involved in tumor growth and angiogenesis:
Anlotinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Anlotinib has several scientific uses, particularly in oncology:
Anlotinib is a novel oral multi-target tyrosine kinase inhibitor (TKI) that simultaneously inhibits critical receptors involved in tumor angiogenesis and proliferation. Its primary targets include vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit (stem cell factor receptor) [1] [5]. The inhibitor binds competitively to the ATP-binding pockets of these receptors, suppressing autophosphorylation and downstream signaling cascades.
Table 1: Anlotinib's Selectivity Profile for Key Kinase Targets
Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
VEGFR2/KDR | <1 | Inhibition of endothelial cell proliferation |
VEGFR3 | 0.7 | Suppression of lymphangiogenesis |
FGFR1 | 2.8 | Disruption of tumor-stroma signaling |
PDGFRβ | 115 | Inhibition of pericyte recruitment |
c-Kit | 4.6 | Impairment of stem cell factor signaling |
Source: Preclinical kinase profiling studies [5] [1]
Anlotinib demonstrates nanomolar potency against VEGFR2 (IC₅₀ <1 nM), the primary mediator of VEGF-induced angiogenesis. Molecular dynamics simulations confirm that anlotinib forms stable hydrogen bonds with key residues (Cys919, Asp1046) in VEGFR2's ATP-binding cleft, preventing conformational changes required for kinase activation [2]. This inhibition blocks VEGF-A-stimulated proliferation and migration of human umbilical vein endothelial cells (HUVECs) and disrupts tube formation in vitro at concentrations ≤1 μM. In xenograft models, anlotinib reduces microvessel density by >70% compared to controls, exceeding the anti-angiogenic efficacy of sunitinib at equivalent doses [5] [10].
Through potent inhibition of FGFR1-4 (IC₅₀: 2.8-28 nM), anlotinib disrupts FGF-mediated tumor-stroma crosstalk. In FGFR2-mutant cancer models, anlotinib suppresses phosphorylation of FGFR substrate 2α (FRS2α) and downstream MAPK/ERK signaling within 2 hours of treatment. This effectively inhibits proliferation in FGFR-dependent tumors and overcomes resistance to single-pathway inhibitors [1] [7]. Transcriptomic analysis of anlotinib-treated cholangiocarcinoma cells shows significant downregulation of FGF-responsive genes (FOS, EGR1, MYC) [10].
Anlotinib targets PDGFRβ (IC₅₀: 115 nM), impairing pericyte recruitment and vessel maturation. In patient-derived xenograft (PDX) models of intrahepatic cholangiocarcinoma, anlotinib treatment reduces PDGFRβ⁺ pericytes coverage of tumor vessels by 58% compared to untreated controls, leading to vessel normalization collapse and reduced perfusion efficiency [10]. This synergizes with VEGFR inhibition to destabilize established tumor vasculature.
By inhibiting c-Kit (IC₅₀: 4.6 nM), anlotinib disrupts stem cell factor signaling critical for tumor growth and survival. In gastrointestinal stromal tumor models, anlotinib suppresses c-Kit phosphorylation at tyrosine residues 703 and 721, inactivating downstream PI3K/AKT and STAT3 pathways. This induces apoptosis in c-Kit-dependent tumors and overcomes imatinib resistance mediated by secondary c-Kit mutations [5] [7].
Anlotinib simultaneously blocks the three principal pro-angiogenic pathways (VEGF/PDGF/FGF), preventing compensatory signaling that limits single-target agents. In vitro studies demonstrate superior anti-angiogenic effects compared to sunitinib or sorafenib, with 3-fold greater inhibition of capillary-like tube formation in HUVECs stimulated with VEGF/PDGF-BB/FGF-2 cocktail [2]. This triple blockade disrupts the "angiogenic switch" by suppressing hypoxia-inducible factor-1α (HIF-1α) accumulation in tumor cells. In hypopharyngeal carcinoma models, anlotinib reduces HIF-1α protein expression by >60%, diminishing its transcriptional activation of pro-angiogenic factors [3].
The multi-kinase inhibition profile of anlotinib converges on downstream effector pathways:
Table 2: Effects of Anlotinib on Downstream Signaling Proteins
Pathway | Key Phosphorylation Changes | Functional Outcome |
---|---|---|
PI3K/AKT | ↓ p-AKT (Ser473) by 75% | Apoptosis induction via BAD activation |
MAPK/ERK | ↓ p-ERK1/2 (Thr202/Tyr204) by 68% | Cell cycle arrest at G2/M phase |
JAK/STAT | ↓ p-STAT3 (Tyr705) by 82% | Downregulation of anti-apoptotic genes |
Source: Immunoblotting analyses across multiple cancer models [8] [10] [1]
Anlotinib induces G2/M phase arrest in hypopharyngeal carcinoma (FaDu) cells and S-phase accumulation in esophageal cancer (TE-1) cells. Mechanistically, it upregulates cyclin-dependent kinase inhibitors (p21CIP1) by 3.5-fold while downregulating G2/M regulators (cyclin B1, CDK1) by 70-80% [3] [8]. This cell cycle disruption promotes intrinsic apoptosis through:
In colorectal cancer models, anlotinib enhances chemosensitivity by suppressing ABCB1/P-glycoprotein efflux activity, increasing intracellular drug accumulation [7].
Anlotinib targets the reciprocal signaling between cancer cells and cancer-associated fibroblasts (CAFs):
In gastric cancer patient-derived organoids, anlotinib combined with TrkB neutralizing antibodies restores drug sensitivity by disrupting this tumor-stroma crosstalk [4].
Table 3: Anlotinib-Mediated Disruption of Tumor-Stroma Crosstalk
Interaction Mechanism | Anlotinib Intervention | Functional Consequence |
---|---|---|
Lactate/BDNF/TrkB Axis | ↓ Lactate secretion by tumor cells (52%) | Reverses stromal-driven resistance |
Nrf2 antioxidant signaling | ↓ Nrf2 nuclear translocation (4.1-fold) | Restores ROS-mediated apoptosis |
Pericyte recruitment | ↓ PDGFRβ phosphorylation (89%) | Vessel destabilization |
EMT signaling | ↑ E-cadherin; ↓ N-cadherin/Vimentin | Inhibits metastatic dissemination |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4